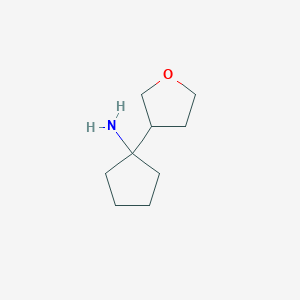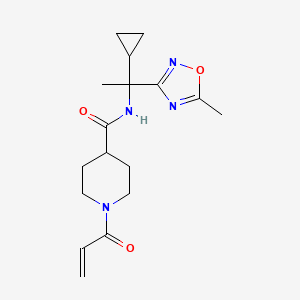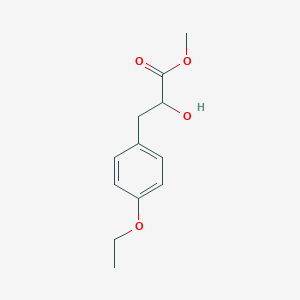
1-(Chloroacetyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroacetyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)-3-methylpiperazine can be synthesized through several methods. One common method involves the reaction of 3-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloroacetyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(Chloroacetyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chloroacetyl)-3-methylpiperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 1-(Chloroacetyl)piperazine
- 1-(Chloroacetyl)-4-methylpiperazine
- 1-(Chloroacetyl)-3,5-dimethylpiperazine
Comparison: 1-(Chloroacetyl)-3-methylpiperazine is unique due to the presence of the methyl group at the 3-position of the piperazine ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other chloroacetyl-substituted piperazines .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
2-chloro-1-(3-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13ClN2O/c1-6-5-10(3-2-9-6)7(11)4-8/h6,9H,2-5H2,1H3 |
Clave InChI |
UVEMEQVBLXQTBR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


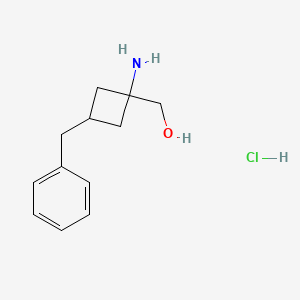

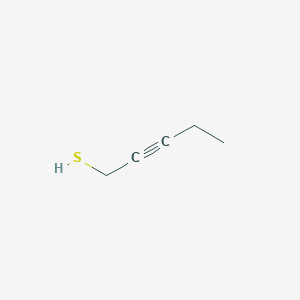
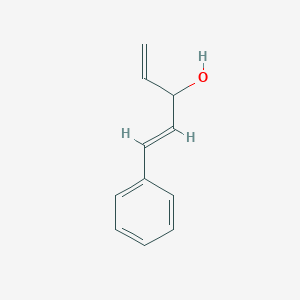
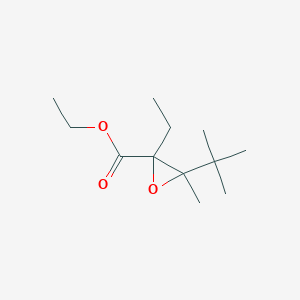
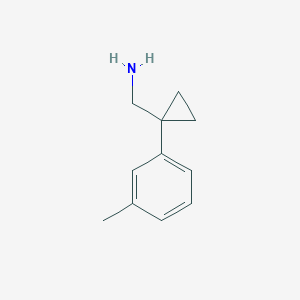

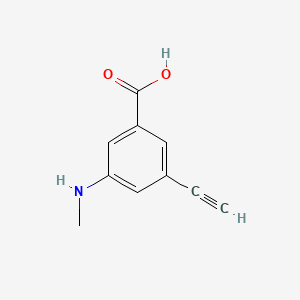
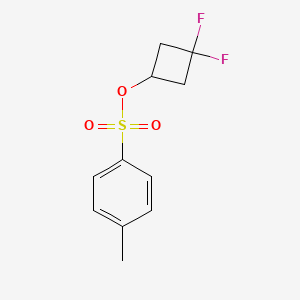
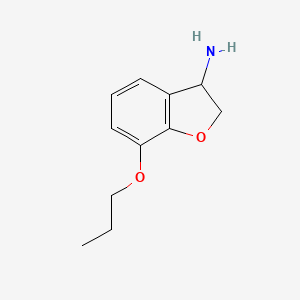
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
